molecular formula C24H23ClN2O2 B2969516 1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one CAS No. 882079-44-9

1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one

Cat. No. B2969516
CAS RN: 882079-44-9
M. Wt: 406.91
InChI Key: SXMOHYLGOSZDAK-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one” is a chemical substance with the CAS number 882079-44-9 . It is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Attached to this ring are various other functional groups, including a 3-chlorophenyl group, a 4-methoxy-1-naphthyl group, and a 2-propen-1-one group .

Scientific Research Applications

Anti-Allergic Applications

Piperazine derivatives have been extensively studied for their anti-allergic properties. They act as H1 receptor antagonists, blocking the action of histamine, which is a key mediator in allergic reactions. The compound could potentially be modified to enhance its affinity for H1 receptors, thereby providing a therapeutic option for allergic conditions such as asthma and allergic itching .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The effects of a compound depend on its structure and the way it interacts with biological systems. Piperazine derivatives are found in a variety of pharmaceuticals, where they can have a range of effects depending on their specific structures .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical, safe handling procedures should be followed to minimize risk .

properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c1-29-23-11-9-18(21-7-2-3-8-22(21)23)10-12-24(28)27-15-13-26(14-16-27)20-6-4-5-19(25)17-20/h2-12,17H,13-16H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMOHYLGOSZDAK-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one

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